molecular formula C15H17NO2 B6329646 N-Benzyl-3,5-dimethoxyaniline CAS No. 207340-90-7

N-Benzyl-3,5-dimethoxyaniline

Cat. No. B6329646
CAS RN: 207340-90-7
M. Wt: 243.30 g/mol
InChI Key: NPKYYJGDHWBTSU-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dimethoxyaniline (NBDMA) is an aromatic amine derived from benzyl alcohol and 3,5-dimethoxybenzoic acid. It is a colorless solid with a melting point of 85-86°C and a boiling point of 241-242°C. NBDMA has been used in various scientific and industrial applications due to its unique properties, such as its low toxicity, high solubility in water, and low volatility. Additionally, it has been used as a precursor for the synthesis of other compounds, such as dyes, pharmaceuticals, and polymers.

Scientific Research Applications

1. Chemical Synthesis and Crystal Structure

  • Preparation and Structural Analysis: N-Benzyl-3,5-dimethoxyaniline derivatives have been synthesized and structurally analyzed. For example, Hong-Lei Li and J. Cui (2011) prepared a compound where the dimethoxyphenyl–amide segment is almost planar, indicating a specific molecular conformation that could be relevant in various chemical reactions (Li & Cui, 2011).

2. Polymer Research

  • Synthesis of Conducting Polymers: N-Benzyl-3,5-dimethoxyaniline has applications in polymer science. Storrier et al. (1994) demonstrated the synthesis and characterization of poly(2,5-dimethoxyaniline), showing its potential as a soluble, conducting polymer (Storrier, Colbran, & Hibbert, 1994).

3. Organic Chemistry and Compound Synthesis

  • Bisindoline Synthesis: The compound has been used in the synthesis of bisindolines, as shown by James Kovach and colleagues (2014). They explored reactions with vicinal diones, leading to various bisindoline and indolinone derivatives (Kovach, Brennessel, & Jones, 2014).

4. Photolysis Research

  • Photolysis Monitoring: Research by P. Wong et al. (1996) included the use of derivatives in the photolysis of benzyl acetate, demonstrating the utility of these compounds in understanding chemical reactions under light exposure (Wong et al., 1996).

5. Medicinal Chemistry

  • Synthesis of Potential Drug Molecules: In the field of medicinal chemistry, N-Benzyl-3,5-dimethoxyaniline has been used to synthesize molecules with potential therapeutic applications. For example, studies like those by N. Madadi et al. (2014) have synthesized analogs with anti-proliferative activity against tumor cell lines (Madadi et al., 2014).

6. Green Chemistry

  • Use in Green Chemistry: M. Chafiq et al. (2020) focused on green chemistry applications, using derivatives for the protection of mild steel in corrosive environments (Chafiq et al., 2020).

7. Antibacterial Research

  • Antibacterial Evaluation: E. J. L. Lana et al. (2006) investigated the antibacterial activity of 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, demonstrating the potential antimicrobial properties of these compounds (Lana, Carazza, & Takahashi, 2006).

properties

IUPAC Name

N-benzyl-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKYYJGDHWBTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,5-dimethoxyaniline

Synthesis routes and methods

Procedure details

N-benzyl-3,5-dimethoxyaniline was prepared using a system (FRX200, Syrris Limited) including a microflow reactor. For this purpose, 76 mg (0.5 mmol) of 3,5-dimethoxyaniline and 5 ml of dimethylformamide were added to the first storage unit of the system including the microflow reactor, and then 70 μl (0.5 mmol) of triethylamine was added thereto. Meanwhile, 60 μl (0.5 mmol) of benzyl bromide and 5 ml of dimethylformamide were added to the second storage unit of the system. The reactants included in the first and second storage units were transferred through the first and second flow channels to the mixing unit, and then transferred through the third flow channel into the microflow reactor including microchannels. The first and second flow channels could transfer 360 μl (180 μl for each flow channel) of the reactants to the microflow reactor. The microflow reactor was set at a capacity of 250 μl, a temperature of 225° C. and a pressure of 8 bar. The reactants in the first and second storage units were set such that they were passed through the first to third flow channels at a flow rate of 0.05 ml/min and introduced into the microflow reactor. Also, the residence time of the reactants in the microflow reactor was set at 2.5 minutes.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.